![molecular formula C17H18O B14230712 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-29-1](/img/structure/B14230712.png)
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like AlCl3.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alkene or alkane.
Substitution: Formation of nitro, bromo, or chloro derivatives of the phenyl ring.
Applications De Recherche Scientifique
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of the alkyne moiety can facilitate the formation of covalent bonds with target molecules, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: shares similarities with other phenylmethanol derivatives and compounds containing alkyne groups.
Catechin: A phenolic compound with antioxidant properties.
Tyrosol: A phenolic compound with potential health benefits.
Benzoic acid derivatives: Compounds with various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl ring, a methanol group, and a dec-3-ene-1,5-diyn-1-yl chain. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
823228-29-1 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(3-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14,18H,2-4,15H2,1H3 |
Clé InChI |
PTWTVZUDHHKTDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
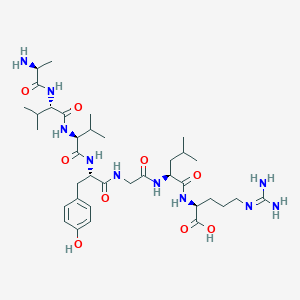
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
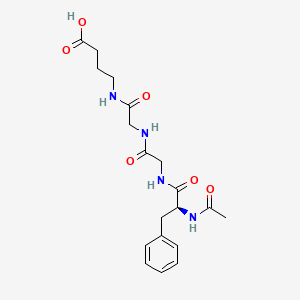
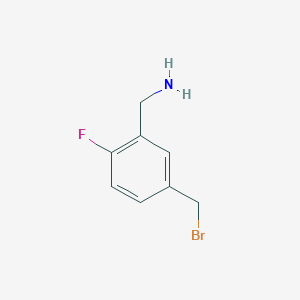
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
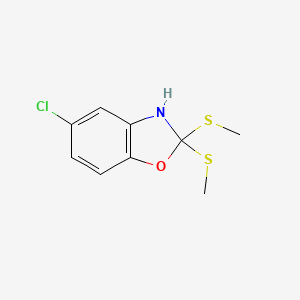
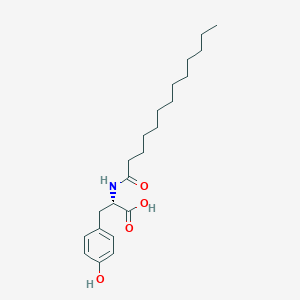
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
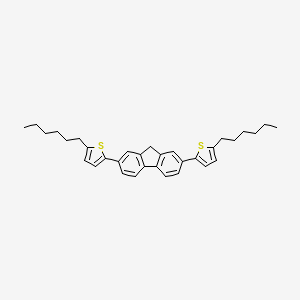
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)
